Vitexilactone Vitexilactone Vitexilactone is a labdane diterpenoid that is isolated from the fruits of Vitex trifolia L. and Vitex agnus-castus It has a role as a plant metabolite, an apoptosis inducer and an antineoplastic agent. It is an acetate ester, a carbobicyclic compound, a labdane diterpenoid, a tertiary alcohol and a butenolide. Vitexilactone is a HIV-1 reverse transcriptase inhibitor in virtual screening against Indonesian Herbal Database using AutoDock4 performed on HIV-1 reverse transcriptase. It has trypanocidal activity, the minimum lethal concentration against epimastigotes of Trypanosoma cruzi is 66 microM.Vitexilactone is one anticancer component of Vitex trifolia L., which exerts its anti-proliferative effect on cancer cells through inducing apoptosis and inhibiting the cell cycle.
Brand Name: Vulcanchem
CAS No.: 61263-49-8
VCID: VC20764781
InChI: InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1
SMILES: CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol

Vitexilactone

CAS No.: 61263-49-8

Cat. No.: VC20764781

Molecular Formula: C22H34O5

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Vitexilactone - 61263-49-8

CAS No. 61263-49-8
Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
IUPAC Name [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
Standard InChI InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1
Standard InChI Key FBWWXAGANVJTLU-HEXLTJKYSA-N
Isomeric SMILES C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C
SMILES CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C
Canonical SMILES CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C
Appearance Powder

Chemical Properties and Structure

Vitexilactone is a complex labdane diterpenoid with the molecular formula C₂₂H₃₄O₅ and a molecular weight of 378.5 g/mol. The compound is characterized by a unique chemical structure that includes several functional groups contributing to its biological activities.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Vitexilactone

PropertyValue
Molecular FormulaC₂₂H₃₄O₅
Molecular Weight378.5 g/mol
Density1.1±0.1 g/cm³
Boiling Point501.5±40.0 °C at 760 mmHg
Flash Point166.6±20.8 °C
Physical StateSolid
Chemical ClassificationLabdane diterpenoid, Acetate ester, Carbobicyclic compound, Tertiary alcohol, Butenolide

Vitexilactone possesses a complex chemical structure with multiple functional groups that contribute to its biological activities. The IUPAC name for vitexilactone is [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate, indicating its stereochemical configuration and structural elements.

Structural Characteristics

Structurally, vitexilactone belongs to the labdane diterpenoid class of compounds, which are characterized by a bicyclic core structure. The molecule contains a decalin (bicyclic decane) skeleton with an acetate group, a tertiary alcohol, and a distinctive butenolide (lactone) moiety. These structural features, particularly the lactone group, are crucial for its biological activities.

The compound contains several stereogenic centers with the following absolute configuration: (1R,3R,4R,4aS,8aS). This specific three-dimensional arrangement plays a significant role in determining the compound's biological activities and receptor interactions.

Natural Sources and Biosynthesis

Vitexilactone has been isolated from several plant species, with the Vitex genus being the primary natural source. The compound is biosynthesized through complex enzymatic pathways involving terpene synthases and cytochrome P450 enzymes.

Plant Sources

Table 2: Natural Sources of Vitexilactone

Plant SpeciesPlant PartReported ConcentrationReference
Vitex agnus-castusFruitsSignificant presence
Vitex agnus-castusLeaves4.4 ± 1.0 mg/g dry weight
Vitex trifolia L.FruitsSignificant presence
Vitex negundo L.LeavesNot specified
Tinospora crispaNot specifiedNot specified
Vitex negundo var. cannabifoliaNot specifiedNot specified

Vitexilactone is predominantly concentrated in glandular trichomes of Vitex species, especially in the fruits and leaves. These specialized structures serve as the primary sites for the biosynthesis and accumulation of this bioactive compound.

Biosynthetic Pathway

The biosynthesis of vitexilactone follows the general isoprenoid pathway typical for diterpenoids. Research utilizing matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) and targeted transcriptomics has identified six diterpene synthases and a cytochrome P450 enzyme involved in its biosynthesis.

The biosynthetic pathway begins with the formation of geranylgeranyl diphosphate (GGPP), which undergoes cyclization to form a labdane skeleton. Subsequent oxidative modifications, catalyzed by cytochrome P450 enzymes, introduce hydroxyl groups at C-9 and C-13 positions. The pathway progresses through several intermediates, culminating in the formation of the characteristic furan and lactone moieties present in vitexilactone.

Biological Activities

Vitexilactone exhibits a diverse range of biological activities, including anti-diabetic, antimicrobial, and anticancer properties. These multifaceted pharmacological effects make it a compound of significant interest for potential therapeutic applications.

Antimicrobial Properties

Vitexilactone has demonstrated significant antimicrobial activity, particularly against Escherichia coli. The minimum inhibitory concentration (MIC) reported is >90 μg/mL, indicating moderate antibacterial efficacy.

Anticancer Properties

Vitexilactone exhibits promising anticancer activities through multiple mechanisms. It has been reported to:

  • Induce apoptosis in cancer cells

  • Inhibit cancer cell cycle progression

  • Demonstrate cytotoxicity against various cancer cell lines

The compound has shown antiproliferative effects at concentrations ranging from 0-100 μg/mL with exposure times of 17-24 hours. At higher concentrations (25-100 μg/mL), it exhibits more pronounced effects on cancer cell growth inhibition.

While the exact molecular mechanisms remain under investigation, preliminary evidence suggests that vitexilactone's anticancer properties may involve modulation of cell cycle regulatory proteins and apoptotic pathways.

Other Biological Activities

Beyond its primary pharmacological effects, vitexilactone also exhibits potential as a dopaminergic agent. As a constituent of Vitex agnus-castus extracts, it may contribute to the plant's traditional use in treating menstrual cycle disorders, premenstrual syndrome, and other hormone-related conditions.

Pharmacological Mechanisms

The multifaceted biological activities of vitexilactone are underpinned by several molecular mechanisms and signaling pathways.

Adipogenesis and Metabolic Regulation

Research into vitexilactone's effects on adipogenesis has revealed that it modulates several key signaling pathways:

  • Inhibition of mitogen-activated protein kinase kinase (MEK1/2) phosphorylation

  • Consequent inhibition of extracellular signal-regulated kinase (ERK1/2) phosphorylation

  • Inhibition of c-Jun N-terminal kinase (JNK) phosphorylation

These effects on the mitogen-activated protein kinase (MAPK) signaling cascade appear to be central to vitexilactone's ability to promote adipocyte differentiation and enhance insulin sensitivity. The compound appears to work through mechanisms similar to, but distinct from, those of thiazolidinediones like rosiglitazone.

Cell Cycle and Apoptosis Regulation

In cancer cells, vitexilactone has been observed to:

  • Induce cell cycle arrest, potentially at G1/S or G2/M checkpoints

  • Activate apoptotic pathways leading to programmed cell death

  • Modulate the expression of proteins involved in cell survival and proliferation

Isolation and Analytical Methods

The isolation and characterization of vitexilactone from natural sources involve several chromatographic and spectroscopic techniques.

Extraction and Isolation

Vitexilactone is typically isolated from plant material through a multi-step process:

  • Collection and preparation of plant material (fruits, leaves)

  • Solvent extraction, often using ethyl acetate

  • Fractionation through various chromatographic methods

  • Final purification using high-performance liquid chromatography (HPLC)

Research has shown that ethyl acetate extracts of Vitex species contain higher concentrations of vitexilactone compared to hexane or methanol extracts. The compound can be identified in these extracts through comparison with authentic standards.

Analytical Techniques

Several analytical techniques are employed to identify and quantify vitexilactone:

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI)

MALDI-MSI has proven particularly valuable for determining the spatial distribution of vitexilactone within plant tissues, revealing its concentration in glandular trichomes of Vitex fruits and leaves.

Current Research and Future Directions

Research on vitexilactone continues to expand, with several promising avenues for future investigation.

Structure-Activity Relationship Studies

Understanding the relationship between vitexilactone's structure and its biological activities could lead to the development of more potent and selective derivatives. Specific aspects warranting investigation include:

  • The role of the lactone moiety in antimicrobial and anticancer activities

  • The importance of stereochemistry for receptor binding and biological effects

  • The minimum structural requirements for adipogenic and anti-diabetic properties

Pharmacokinetics and Drug Development

For vitexilactone to progress as a drug candidate, comprehensive studies on its pharmacokinetic properties are essential. These include investigations of:

  • Absorption, distribution, metabolism, and excretion (ADME) profiles

  • Bioavailability and optimal formulation strategies

  • Potential drug interactions and toxicity

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